molecular formula C22H26O3 B1292239 2-Acetoxy-4'-heptylbenzophenone CAS No. 890098-50-7

2-Acetoxy-4'-heptylbenzophenone

Cat. No.: B1292239
CAS No.: 890098-50-7
M. Wt: 338.4 g/mol
InChI Key: GDQACGOGALDGOV-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-heptylbenzophenone is an organic compound with the molecular formula C22H26O3 and a molecular weight of 338.45 g/mol It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the second position and a heptyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-heptylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of heptylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4’-heptylacetophenone. This intermediate is then subjected to a second Friedel-Crafts acylation with benzoyl chloride to yield 2-Acetoxy-4’-heptylbenzophenone .

Industrial Production Methods: Industrial production of 2-Acetoxy-4’-heptylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-heptylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetoxy-4’-heptylbenzophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-heptylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzophenone moiety can interact with cellular proteins and enzymes, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(4-heptylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-3-4-5-6-7-10-18-13-15-19(16-14-18)22(24)20-11-8-9-12-21(20)25-17(2)23/h8-9,11-16H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQACGOGALDGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641584
Record name 2-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-50-7
Record name 2-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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